Tianeptine-Natrium

Übersicht

Beschreibung

Tianeptine sodium is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. Unlike typical antidepressants that inhibit serotonin reuptake, tianeptine sodium acts as a selective serotonin reuptake enhancer. It is also noted for its anxiolytic properties, making it a valuable option for patients with co-occurring anxiety disorders .

Wissenschaftliche Forschungsanwendungen

Tianeptine sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of tricyclic structures on chemical reactivity.

Biology: Researchers investigate its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Tianeptine sodium is primarily used to treat major depressive disorder and anxiety. .

Industry: The compound is used in the formulation of various pharmaceutical products, including sustained-release tablets and orodispersible films

Wirkmechanismus

Target of Action

Tianeptine Sodium, an atypical tricyclic antidepressant, primarily targets the mu-opioid receptor (MOR) and the serotonin reuptake transporter (SERT) . The MOR is known to play a crucial role in pain perception, reward, and addiction, while SERT is involved in the regulation of mood and anxiety .

Mode of Action

Tianeptine Sodium acts as a full agonist at the MOR , meaning it binds to this receptor and produces a maximal response . In addition to its effects on MOR, Tianeptine Sodium also influences serotonin levels, impacting mood . At higher doses, it affects dopamine levels, contributing to addictive behavior .

Biochemical Pathways

Tianeptine Sodium’s action on the MOR leads to the upregulation of mTOR , stimulating the glutamatergic pathway and enhancing its therapeutic properties . This drug also reverses stress-induced alterations in neuronal morphology and synaptic plasticity, which are associated with depressive states . Furthermore, it has been reported that Tianeptine Sodium potentiates several signaling cascades associated with synaptic plasticity, such as PKA and CaMKII phosphorylation, and the MAPK pathway .

Pharmacokinetics

Tianeptine Sodium exhibits high bioavailability, with a protein binding rate of 95% . It is metabolized in the liver and excreted primarily through urine . The elimination half-life ranges from 2.5 to 3 hours, extending to 4 to 9 hours in elderly patients .

Result of Action

The molecular and cellular effects of Tianeptine Sodium’s action include the normalization of glutamatergic neurotransmission, which may underlie its effectiveness as an antidepressant . It also prevents stress from impairing learning and memory, demonstrating memory-enhancing properties even in the absence of stress . Moreover, Tianeptine Sodium restores GABA levels, which are often altered following chronic social isolation stress .

Action Environment

Environmental factors such as stress can influence the action of Tianeptine Sodium. Chronic stress can lead to alterations in neuronal morphology and synaptic plasticity, which Tianeptine Sodium can effectively block . Furthermore, the drug’s availability and misuse potential can be influenced by its distribution online and at small retail locations .

Biochemische Analyse

Biochemical Properties

Tianeptine Sodium is classified as an atypical antidepressant because its mechanism of action is not consistent with other tricyclic antidepressants . It is known to enhance serotonin reuptake , but the specific working mechanism is not mentioned in the international patent .

Cellular Effects

The cellular effects of Tianeptine Sodium are largely due to its action as a μ-opioid receptor agonist . This can lead to a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tianeptine Sodium involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a propensity for severe addiction, suggesting that its effects may change over time .

Dosage Effects in Animal Models

The effects of Tianeptine Sodium vary with different dosages in animal models .

Metabolic Pathways

It is known that the compound interacts with the μ-opioid receptor, suggesting that it may be involved in opioid metabolic pathways .

Transport and Distribution

It is known that the compound is a μ-opioid receptor agonist, suggesting that it may interact with transporters or binding proteins associated with opioids .

Subcellular Localization

It is known that the compound is a μ-opioid receptor agonist, suggesting that it may be localized to areas of the cell where these receptors are found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tianeptine sodium involves several steps. One common method includes the preparation of the intermediate 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. This intermediate is prepared by adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is then heated to reflux, cooled, filtered, and dried .

Industrial Production Methods: In industrial settings, tianeptine sodium is produced by dissolving tianeptine acid in deionized water, followed by the addition of aqueous sodium hydroxide solution. The mixture is stirred, heated, and filtered to obtain the final product. This method is efficient and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions often use reagents like hydrochloric acid or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Amitriptyline: A tricyclic antidepressant that inhibits serotonin and norepinephrine reuptake.

Imipramine: Another tricyclic antidepressant with similar reuptake inhibition properties.

Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action compared to tianeptine sodium

Uniqueness: Tianeptine sodium is unique due to its dual action as a serotonin reuptake enhancer and an opioid receptor agonist. This combination of mechanisms provides a distinct therapeutic profile, making it effective for both depression and anxiety with fewer side effects compared to other tricyclic antidepressants .

Biologische Aktivität

Tianeptine sodium, commonly known as Tianeptine, is an atypical antidepressant primarily used in the treatment of major depressive disorder. Unlike traditional antidepressants that typically inhibit the reuptake of serotonin, Tianeptine exhibits a unique mechanism of action, influencing various neurotransmitter systems and demonstrating neuroprotective properties. This article explores the biological activity of Tianeptine sodium, emphasizing its pharmacological effects, neurobiological mechanisms, and clinical implications.

Unique Pharmacological Profile

Tianeptine is distinct among antidepressants due to its role as a full agonist at the mu-opioid receptor (MOR) . This interaction influences various neurobiological pathways:

- Glutamatergic Modulation : Tianeptine enhances glutamate receptor activity, particularly in the amygdala and hippocampus, which are critical regions for mood regulation and stress response. It has been shown to reduce stress-induced glutamate release , contrasting with SSRIs that may increase glutamate levels under stress conditions .

- Neuroplasticity Enhancement : Tianeptine promotes neuroplasticity by increasing the expression of neuroplasticity-related genes and reversing stress-induced dendritic atrophy in the hippocampus . This effect is crucial for restoring cognitive functions impaired by chronic stress.

| Mechanism | Description |

|---|---|

| Mu-Opioid Receptor Agonism | Full agonist at MOR, influencing mood regulation and pain perception |

| Glutamatergic Activity | Modulates glutamate levels, reducing stress-induced release |

| Neuroprotection | Prevents neuronal remodeling and apoptosis in stressed conditions |

| Neuroplasticity Promotion | Enhances synaptic plasticity and gene expression related to neurogenesis |

Neuroprotective Properties

Tianeptine has been extensively studied for its protective effects against stress-induced neuronal damage. Research indicates that it:

- Prevents Apoptosis : In animal models, Tianeptine reduced apoptosis in the dentate gyrus and subgranular zone of the hippocampus, suggesting a cytoprotective role against chronic stress .

- Enhances Synaptic Function : It normalizes synaptic function by promoting long-term potentiation (LTP) in hippocampal regions affected by stress .

Case Studies

- Czéh et al. Study (2002) : This study demonstrated that Tianeptine treatment significantly increased cell proliferation in the dentate gyrus of stressed rats, highlighting its potential to restore neurogenesis in depressive disorders.

- Lucassen et al. Research (2010) : Findings revealed that Tianeptine administration mitigated the adverse effects of chronic stress on neuronal turnover, supporting its use as a neuroprotective agent.

Efficacy Compared to SSRIs

Clinical studies have shown that Tianeptine's efficacy in treating depression is comparable to that of SSRIs like fluoxetine. However, it is generally better tolerated with fewer side effects . Notably, Tianeptine's ability to stimulate serotonin uptake may contribute to its antidepressant effects while avoiding the common side effects associated with traditional SSRIs.

Safety Profile

Tianeptine is considered safe for use in clinical settings. Its half-life is approximately 2.5 hours, with rapid renal clearance . Adverse effects are minimal and often include gastrointestinal disturbances or mild sedation.

Eigenschaften

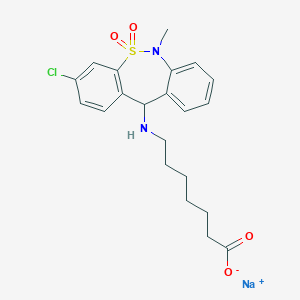

IUPAC Name |

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSUOGMZDXYKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66981-73-5 (Parent), 72797-41-2 (Parent) | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046737 | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30123-17-2, 54317-11-2, 169293-32-7 | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054317112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.